N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide
CAS No.: 708217-32-7
Cat. No.: VC21500438
Molecular Formula: C26H20N2O4S2
Molecular Weight: 488.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 708217-32-7 |
|---|---|
| Molecular Formula | C26H20N2O4S2 |
| Molecular Weight | 488.6g/mol |
| IUPAC Name | N-(4-hydroxy-3-quinolin-8-ylsulfanylnaphthalen-1-yl)-4-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C26H20N2O4S2/c1-32-18-11-13-19(14-12-18)34(30,31)28-22-16-24(26(29)21-9-3-2-8-20(21)22)33-23-10-4-6-17-7-5-15-27-25(17)23/h2-16,28-29H,1H3 |
| Standard InChI Key | SBNNJXVXPSWMND-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=CC5=C4N=CC=C5 |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=CC5=C4N=CC=C5 |
Introduction
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide is a complex organic compound that likely belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide functional group (-SO2NH2) and are often studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
The compound's structure suggests it integrates multiple functional groups, including:
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A hydroxy group (-OH),
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A quinolinyl-sulfanyl moiety (quinoline attached via a sulfur atom),
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A naphthalene core,
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A methoxy group (-OCH3),
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A benzenesulfonamide group.
Key Functional Groups
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Hydroxy Group (-OH): Contributes to hydrogen bonding and solubility in polar solvents.
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Quinolinyl-Sulfanyl: The quinoline ring system is known for its aromaticity and bioactivity, while the sulfanyl linkage may enhance reactivity or binding affinity to biological targets.
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Naphthalene Core: Provides rigidity and aromatic character to the molecule.
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Methoxy Group (-OCH3): Often associated with increased lipophilicity and potential modulation of biological activity.
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Benzenesulfonamide: A common pharmacophore in drug design, known for inhibitory effects on carbonic anhydrase and other enzymes.
Molecular Formula and Weight
While the exact molecular formula cannot be confirmed without additional data, the compound's name suggests it has a high molecular weight due to its polycyclic and functionalized structure.
Pharmaceutical Relevance
Sulfonamides are widely used in medicinal chemistry. The unique combination of functional groups in this compound may make it a candidate for:
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Antimicrobial Agents: Sulfonamides historically serve as antibiotics by inhibiting folic acid synthesis in bacteria.
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Anticancer Drugs: Quinoline derivatives are known for their anticancer properties through mechanisms like DNA intercalation or enzyme inhibition.
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Enzyme Inhibition: The sulfonamide group is a key feature in inhibitors targeting enzymes such as carbonic anhydrase or metalloproteins.
Research Utility
The compound's structural complexity makes it an interesting subject for:
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Structure-activity relationship (SAR) studies,
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Spectroscopic analysis (e.g., NMR, IR, UV-vis),
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Computational modeling to predict binding affinities to biological targets.
Synthesis Pathways
Although specific synthetic routes for this compound are unavailable, general approaches would involve:
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Quinoline Functionalization: Introduction of the sulfanyl group onto the quinoline ring.
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Naphthalene Derivatization: Selective hydroxylation and attachment of the quinolinyl-sulfanyl moiety.
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Sulfonamide Formation: Reaction of an amine with a sulfonyl chloride derivative of methoxybenzene.
Challenges in Synthesis
The synthesis may require careful control of reaction conditions to prevent side reactions due to the presence of multiple reactive sites (e.g., hydroxyl, sulfanyl).
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy: To identify proton and carbon environments.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared (IR) Spectroscopy: To detect functional groups like -OH, -SO2NH2.
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X-ray Crystallography: For detailed structural elucidation if crystals can be obtained.
Hypothetical Data Table
| Property | Description/Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | Approx. >400 g/mol |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO) |
| Melting Point | Dependent on synthesis; likely >200°C |
| Biological Activity | Antimicrobial, anticancer potential |
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